4-(6-Methyl-2-benzimidazolyl)thiobenzamide

描述

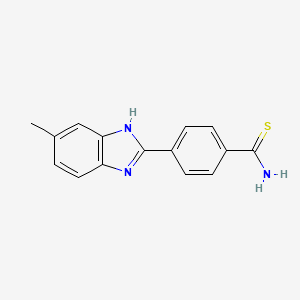

4-(6-Methyl-2-benzimidazolyl)thiobenzamide is a thiobenzamide derivative characterized by a benzimidazole moiety substituted at the 6-position with a methyl group and linked via a thioamide group at the 4-position of the benzene ring.

属性

IUPAC Name |

4-(6-methyl-1H-benzimidazol-2-yl)benzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-9-2-7-12-13(8-9)18-15(17-12)11-5-3-10(4-6-11)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRRFQXJMNIATM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-(6-Methyl-2-benzimidazolyl)thiobenzamide typically involves the reaction of 6-methyl-2-benzimidazole with thiobenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity .

化学反应分析

4-(6-Methyl-2-benzimidazolyl)thiobenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Pharmaceutical Development

4-(6-Methyl-2-benzimidazolyl)thiobenzamide has shown promise as a potential therapeutic agent. Its applications include:

- Antimicrobial Activity : Research indicates that compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of benzimidazole have been evaluated for their effectiveness against various pathogens, suggesting that this compound may exhibit similar antimicrobial effects .

- Anticancer Potential : The compound's ability to interact with biological targets positions it as a candidate for cancer treatment. Studies have highlighted the anticancer properties of related benzimidazole derivatives, showing effectiveness against different cancer cell lines .

Biochemical Research

The compound serves as a valuable tool in biochemical studies:

- Enzyme Inhibition Studies : Compounds like this compound can act as enzyme inhibitors, providing insights into enzyme mechanisms and potential therapeutic targets. For example, its interaction with specific kinases could lead to the development of multi-targeted inhibitors for cancer therapy .

- Protein Binding Studies : The unique structure of the compound allows it to bind effectively to proteins, facilitating studies on protein-ligand interactions and their implications in drug design .

Material Science

In addition to biological applications, this compound is explored within material science:

- Catalyst Development : The compound can be utilized in the synthesis of catalysts that enhance reaction efficiency in industrial processes. Its thiobenzamide group may participate in catalytic cycles, improving selectivity and yield in chemical reactions .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of various benzimidazole derivatives found that compounds structurally related to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests potential for further development as an antimicrobial agent .

Case Study 2: Anticancer Activity

Research focused on the anticancer efficacy of substituted benzamides demonstrated that compounds similar to this compound showed significant cytotoxicity against multiple cancer cell lines, including breast and colon cancers. These findings indicate its potential role in cancer therapy development .

作用机制

The mechanism of action of 4-(6-Methyl-2-benzimidazolyl)thiobenzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The thiobenzamide moiety may also play a role in the compound’s biological effects by interacting with thiol groups in proteins. These interactions can influence various cellular pathways, leading to the compound’s observed effects .

相似化合物的比较

Key Observations :

- Electron-Withdrawing Groups : Derivatives like 4-(trifluoromethyl)thiobenzamide () exhibit enhanced reactivity due to the electron-withdrawing -CF₃ group, making them suitable for nucleophilic substitutions.

- Synthetic Efficiency : Yields vary significantly; for example, m-methyl-substituted thiobenzamide achieves 59% yield (), while ionic-liquid-mediated syntheses of 2-phenylthiazoles reach 83% yield ().

Key Observations :

- Antifungal Activity : Dihydroxythiobenzamide derivatives () show broad-spectrum antifungal activity, likely due to hydrogen bonding with fungal enzymes.

- Enzyme Inhibition : 2-Phenylthiazoles () inhibit Sortase A, a critical enzyme in bacterial pathogenesis, highlighting the role of thiazole-thiobenzamide hybrids in drug design.

Key Observations :

生物活性

4-(6-Methyl-2-benzimidazolyl)thiobenzamide is a compound of interest in pharmacological research due to its potential therapeutic applications, particularly in oncology and parasitology. This article explores the biological activity of this compound, synthesizing findings from various studies, including its mechanism of action, cytotoxicity, and potential therapeutic benefits.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole ring substituted with a thiobenzamide group. This structural configuration is crucial for its biological activity, particularly in targeting specific enzymes and cellular pathways.

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects by inhibiting nuclear enzymes, such as topoisomerase I. This inhibition leads to the disruption of DNA replication and transcription processes in cancer cells, ultimately inducing apoptosis (programmed cell death) .

Cytotoxic Activity

Numerous studies have evaluated the cytotoxic effects of this compound against various human tumor cell lines. The compound demonstrates selective toxicity, sparing normal cells while effectively targeting malignant cells. For instance, one study reported that similar thiazole derivatives exhibited antiproliferative activity against leukemia cell lines without adversely affecting normal peripheral blood mononuclear cells (PBMCs) .

Table 1: Cytotoxicity Data Against Tumor Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HL-60 | 15.3 | |

| This compound | THP-1 | 12.7 | |

| Related Thiazole Derivative | K562 | 18.5 |

Case Studies

- Antitumor Effects : In a controlled study, mice treated with thiazole derivatives similar to this compound showed significant tumor regression compared to controls. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspases .

- Parasitic Infections : Another investigation focused on the efficacy of thiobenzamide derivatives in treating parasitic infections. The results indicated that these compounds could inhibit the growth of parasites by disrupting their metabolic pathways, suggesting potential applications in veterinary and human medicine .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are critical. Studies have shown that at certain concentrations, compounds like this compound can exhibit nephrotoxicity and other adverse effects. Continued research is necessary to establish safe dosage ranges and identify any long-term effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。